4-Methoxysalicylic acid

Vue d'ensemble

Description

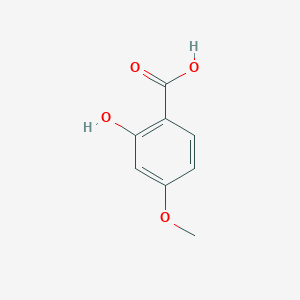

L’acide 4-méthoxysalicylique, également connu sous le nom d’acide 2-hydroxy-4-méthoxybenzoïque, est un composé organique de formule moléculaire C8H8O4. C’est un dérivé de l’acide salicylique où un groupe méthoxy remplace l’un des atomes d’hydrogène sur le cycle benzénique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide 4-méthoxysalicylique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la méthylation de l’acide 2,4-dihydroxybenzoïque à l’aide de sulfate de diméthyle dans une solution aqueuse alcaline. La réaction produit un produit brut d’acide 4-méthoxysalicylique, qui peut être purifié davantage .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de l’acide 4-méthoxysalicylique implique souvent l’utilisation de méthylate de sodium dans le méthanol, suivie de l’ajout de tosylate de méthyle. Le mélange réactionnel est ensuite distillé pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 4-méthoxysalicylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés hydroxy.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les acides peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés hydroxy.

Substitution : Divers acides benzoïques substitués.

4. Applications de la recherche scientifique

L’acide 4-méthoxysalicylique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : Il sert de composé modèle pour étudier les interactions enzymatiques et les voies métaboliques.

Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés anti-inflammatoires et antioxydantes.

Industrie : Il est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels

Applications De Recherche Scientifique

4-Methoxysalicylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

Le mécanisme d’action de l’acide 4-méthoxysalicylique implique son interaction avec diverses cibles moléculaires. Il peut agir comme un antioxydant en piégeant les radicaux libres et en inhibant le stress oxydatif. De plus, il peut interagir avec les enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires .

Composés similaires :

Acide 3-méthoxysalicylique : Structure similaire mais avec le groupe méthoxy à une position différente.

Acide 6-méthoxysalicylique : Autre isomère avec le groupe méthoxy en sixième position sur le cycle benzénique.

Unicité : L’acide 4-méthoxysalicylique est unique en raison de la position spécifique du groupe méthoxy, qui influence sa réactivité chimique et son activité biologique. Cette différence de position peut entraîner des variations dans son interaction avec les enzymes et d’autres cibles moléculaires, le rendant distinct de ses isomères .

Comparaison Avec Des Composés Similaires

3-Methoxysalicylic Acid: Similar structure but with the methoxy group at a different position.

6-Methoxysalicylic Acid: Another isomer with the methoxy group at the sixth position on the benzene ring.

Uniqueness: 4-Methoxysalicylic acid is unique due to its specific position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with enzymes and other molecular targets, making it distinct from its isomers .

Activité Biologique

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 4-position of the salicylic acid backbone. Its chemical structure can be represented as:

This compound exhibits both hydrophilic and lipophilic properties, which may influence its biological activity and absorption in biological systems.

Biological Activities

The biological activities of 4-MSA can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that 4-MSA possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in treating infections. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens .

2. Anti-Acne Effects

4-MSA has been evaluated for its efficacy in treating acne vulgaris. In a clinical trial involving 20 participants aged 5 to 30 years, it was found to be as effective as salicylic acid in reducing acne lesions. The study utilized a scoring system to evaluate improvements in comedones, papules, and pustules over two weeks, showing significant reductions in all categories .

| Acne Type | Score Before Treatment | Score After Treatment | Improvement (%) |

|---|---|---|---|

| Comedone | 3.5 | 1.0 | 71.4 |

| Papule | 2.8 | 0.6 | 78.6 |

| Pustule | 2.0 | 0.2 | 90.0 |

3. Antioxidant Activity

The antioxidant capacity of 4-MSA has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

4. Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that 4-MSA exhibits cytotoxic effects on several cancer cell lines, including melanoma and breast cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, suggesting potential as an anticancer agent .

The mechanisms underlying the biological activities of 4-MSA are multifaceted:

- Tyrosinase Inhibition : Research indicates that 4-MSA inhibits tyrosinase activity, which is crucial in melanin biosynthesis. This property may explain its use in skin whitening products and treatments for hyperpigmentation .

- Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid, including 4-MSA, enhance proteasome activity and autophagy pathways in fibroblasts, which could have implications for aging and cellular health .

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, 4-MSA may protect cells from oxidative damage, thereby reducing inflammation and promoting cell survival .

Case Studies

Several case studies highlight the therapeutic potential of 4-MSA:

- Case Study on Acne Treatment : A double-blind study compared the efficacy of topical formulations containing either salicylic acid or 4-MSA over six weeks in adolescents with moderate acne. Results indicated comparable efficacy with fewer reported side effects for the 4-MSA group.

- Antioxidant Efficacy in Diabetic Models : In diabetic rats treated with 4-MSA, significant reductions in blood glucose levels and improvements in lipid profiles were observed compared to control groups, indicating potential benefits for metabolic disorders.

Propriétés

IUPAC Name |

2-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXVKKOHPQOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176906 | |

| Record name | 4-Methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-36-7 | |

| Record name | 4-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2237-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.